![molecular formula C14H19NO2 B14622765 (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine CAS No. 57492-70-3](/img/structure/B14622765.png)
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine is a complex organic compound characterized by its unique structure, which includes a pyrano and oxazepine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of (5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine: shares structural similarities with other pyrano and oxazepine derivatives.
4-Phenyl-1,4-dihydropyridine: Known for its calcium channel blocking activity.
Oxazepine derivatives: Explored for their potential as anticonvulsants and antipsychotics.
Uniqueness
What sets this compound apart is its unique combination of the pyrano and oxazepine ring systems, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Propriétés
Numéro CAS |
57492-70-3 |
|---|---|
Formule moléculaire |
C14H19NO2 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
(5aS,9aS)-4-phenyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C14H19NO2/c1-2-6-13(7-3-1)15-8-10-17-14-12(11-15)5-4-9-16-14/h1-3,6-7,12,14H,4-5,8-11H2/t12-,14-/m0/s1 |
Clé InChI |
VOVZBMUIRLHSTF-JSGCOSHPSA-N |
SMILES isomérique |
C1C[C@H]2CN(CCO[C@@H]2OC1)C3=CC=CC=C3 |
SMILES canonique |
C1CC2CN(CCOC2OC1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
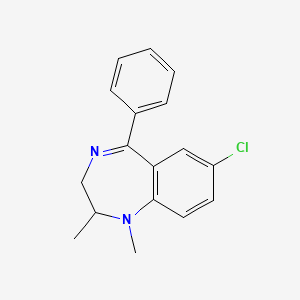
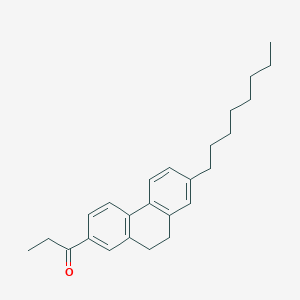
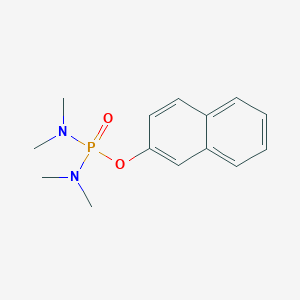
![Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-](/img/structure/B14622713.png)
![(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
![Methyl (2Z)-3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B14622719.png)
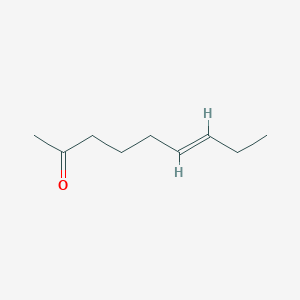
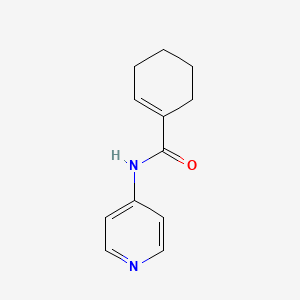
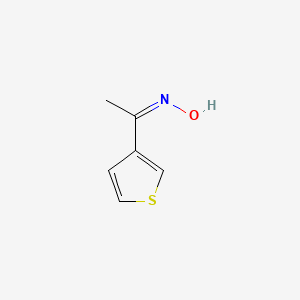

![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
